2-{[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
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Overview
Description
2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE is a complex organic compound featuring a benzodiazole core with a trifluoromethyl group and a cyclopropyl moiety
Preparation Methods
The synthesis of 2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE typically involves multi-step organic reactionsThe final step involves the coupling of the benzodiazole derivative with a tetrahydroisoquinoline derivative under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodiazole core.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts.
Scientific Research Applications
2-{[1-CYCLOPROPYL-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzodiazole core interacts with the active sites of the targets. The cyclopropyl group may contribute to the compound’s overall conformation and its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives with trifluoromethyl and cyclopropyl groups. the presence of the tetrahydroisoquinoline moiety in this compound makes it unique. This structural feature may enhance its biological activity and specificity compared to other benzodiazole derivatives .
Properties
Molecular Formula |
C22H20F3N3OS |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C22H20F3N3OS/c23-22(24,25)16-5-8-19-18(11-16)26-21(28(19)17-6-7-17)30-13-20(29)27-10-9-14-3-1-2-4-15(14)12-27/h1-5,8,11,17H,6-7,9-10,12-13H2 |
InChI Key |
WVIQNQPHOBYRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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